Chemical structure and molecular weight of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Chemical structure and molecular weight of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
An In-Depth Technical Guide to (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: Structure, Synthesis, and Characterization
Executive Summary
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary dibenzylamine that serves as a representative scaffold for compounds of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring and a dimethoxylated phenyl ring, provides a unique combination of steric and electronic properties. Such motifs are integral to the design of novel pharmaceutical agents, where substitutions on the benzyl rings can modulate pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical overview of this molecule, intended for researchers and drug development professionals. We will detail its fundamental molecular properties, outline a robust and efficient synthetic protocol via reductive amination, describe the analytical techniques required for its unambiguous structural characterization, and discuss its relevance as a building block in modern chemical research.
Molecular Profile
The foundational step in understanding any chemical entity is the precise definition of its structure and associated physicochemical properties.
Chemical Structure
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine consists of a central secondary amine nitrogen atom bonded to two distinct benzyl groups: a 3-chlorobenzyl group and a 3,4-dimethoxybenzyl group. The IUPAC name for this compound is N-(3-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine.
Caption: Chemical structure of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Physicochemical Properties
A summary of the key identifiers and calculated properties for the molecule is presented below. These values are essential for experimental design, safety assessment, and data interpretation.
| Property | Value |
| IUPAC Name | N-(3-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine |
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| Monoisotopic Mass | 291.10261 Da |
| Class | Secondary Aromatic Amine |
| Hydrogen Bond Donors | 1 (Amine N-H) |
| Hydrogen Bond Acceptors | 3 (Nitrogen, 2x Oxygen) |
| Predicted LogP | 3.5-4.0 |
Synthesis Methodology
The synthesis of secondary amines is a cornerstone of organic chemistry, with reductive amination being one of the most versatile and widely employed methods.[3] This approach offers high yields and operational simplicity, making it ideal for both academic and industrial settings.
Rationale for Synthetic Strategy: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4][5] This one-pot process is highly efficient. For the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, two equivalent pathways exist:
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Route A: Reaction of 3-chlorobenzaldehyde with 3,4-dimethoxybenzylamine.
-
Route B: Reaction of 3,4-dimethoxybenzaldehyde with 3-chlorobenzylamine.
The choice between these routes is typically dictated by the commercial availability, cost, and stability of the starting materials.[5] Both 3-chlorobenzylamine[6] and 3,4-dimethoxybenzylamine[7] are readily available, making either route viable. The protocol described below utilizes Route B. As a reducing agent, sodium borohydride (NaBH₄) is selected for its moderate reactivity, which allows for the selective reduction of the imine in the presence of the starting aldehyde, and its ease of handling.[5]
Caption: Workflow for the one-pot reductive amination synthesis.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
3-Chlorobenzylamine (1.05 eq)[6]
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).
-
Amine Addition: Add 3-chlorobenzylamine (1.05 eq) to the solution. Stir the mixture at room temperature.
-
Imine Formation: Monitor the formation of the imine by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. This step typically takes 1-3 hours.
-
Causality Note: Allowing the imine to form completely before adding the reducing agent is crucial to prevent the wasteful reduction of the starting aldehyde.
-
-
Reduction: Once the aldehyde is consumed, cool the flask in an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: The portion-wise addition at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis confirms the disappearance of the imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality Note: The NaHCO₃ wash removes any acidic byproducts, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's identity is achieved through a combination of spectroscopic techniques. Each method provides complementary information about the compound's structure.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum provides a clear diagnostic signature. The key is the N-H stretching vibration, which for secondary amines appears as a single, relatively sharp band, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all constituent parts. The N-H proton typically appears as a broad singlet, the position of which can vary depending on solvent and concentration.[10][11] The two sets of benzylic methylene (CH₂) protons, being adjacent to the electron-withdrawing nitrogen, will be deshielded and should appear as distinct singlets. The two methoxy groups (-OCH₃) will present as sharp singlets in the 3.8-4.0 ppm region. The aromatic protons will appear in the 6.8-7.4 ppm range, with coupling patterns consistent with the 1,2,4- and 1,3-substitution patterns on the two rings.
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The benzylic carbons will be in the 45-55 ppm range. The methoxy carbons will appear around 55-56 ppm. The aromatic carbons will populate the 110-145 ppm region, with the carbon attached to the chlorine atom being identifiable by its specific chemical shift.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The compound adheres to the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[10][11] The primary fragmentation pathway is expected to be α-cleavage, where the bond between a benzylic carbon and the aromatic ring breaks, yielding resonance-stabilized iminium cations.[11]
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| IR | N-H Stretch | Single, medium-intensity band at ~3310-3350 cm⁻¹[10] |
| C-N Stretch | Medium band at ~1250-1335 cm⁻¹ (aromatic)[9] | |
| Ar-H Stretch | Bands > 3000 cm⁻¹ | |
| C-O Stretch | Strong bands at ~1260 cm⁻¹ and ~1025 cm⁻¹ | |
| ¹H NMR | N-H | 1H, broad singlet (variable shift) |
| Ar-H | 7H total, multiplets in the range ~6.8-7.4 ppm | |
| Ar-CH₂ -N | 4H total, two distinct singlets at ~3.7-4.2 ppm | |
| -OCH₃ | 6H, two distinct singlets at ~3.8-3.9 ppm | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 291 (and 293, ~1/3 intensity due to ³⁷Cl isotope) |
| Key Fragments | m/z = 151 (C₉H₁₁O₂N⁺), m/z = 140/142 (C₇H₇ClN⁺), m/z = 125 (C₇H₆Cl⁺) |
Relevance in Drug Discovery and Development
The (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine structure is more than a synthetic curiosity; it represents a scaffold with significant potential in drug development. Benzylamine derivatives are prevalent in a wide range of pharmaceuticals and bioactive natural products.[3]
The Dibenzylamine Scaffold in Medicinal Chemistry
The dibenzylamine framework allows for precise three-dimensional positioning of two distinct aromatic systems. This is a common strategy for designing molecules that can interact with binding pockets in biological targets like enzymes or receptors. The central amine is often protonated at physiological pH, enabling ionic interactions, while the aromatic rings can engage in hydrophobic and π-stacking interactions.
Bioisosteric Considerations and Analog Design
For drug development professionals, this molecule serves as an excellent starting point for analog synthesis.
-
Chloro Group: The 3-chloro substituent enhances lipophilicity, which can improve membrane permeability. It can also block a potential site of metabolic oxidation, thereby increasing the compound's half-life. Its position can be altered to probe different regions of a binding site.
-
Dimethoxy Groups: The methoxy groups are hydrogen bond acceptors and increase polarity compared to an unsubstituted ring.[12] They are often found in compounds targeting neurological pathways. Their positions (e.g., 2,4- vs. 3,4-) can drastically alter the molecule's conformation and binding affinity. The synthesis of related compounds, such as those used to create PDE-5 inhibitors like Avanafil, often starts with similar substituted benzylamines, highlighting the modularity and importance of this chemical class.[1][2]
Conclusion
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a well-defined chemical entity whose synthesis and characterization are grounded in fundamental principles of organic chemistry. The reductive amination protocol outlined provides a reliable and efficient pathway to its production. The comprehensive spectroscopic data expected for this molecule—from the diagnostic N-H stretch in the IR to the detailed map provided by NMR and the confirmatory mass from MS—form a self-validating system for its identification. For researchers in drug discovery, this compound and its analogs represent a versatile scaffold for developing new therapeutic agents, demonstrating how fundamental chemistry provides the essential tools for applied science.
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